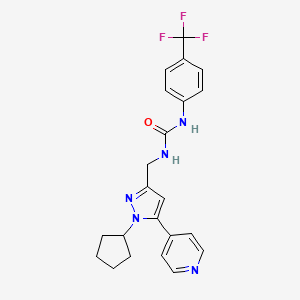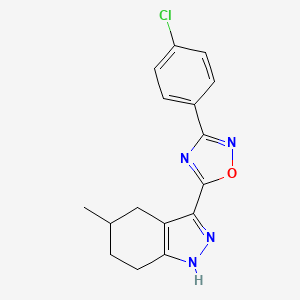
3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H15ClN4O and its molecular weight is 314.77. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Significance in Medicinal Chemistry
1,3,4-Oxadiazole, the core structure in the mentioned compound, is recognized for its structural uniqueness. This five-membered aromatic ring is incorporated in various synthetic molecules. The 1,3,4-oxadiazole ring, especially when paired with a pyridine type of nitrogen atom, exhibits strong binding with different enzymes and receptors in biological systems. This leads to a multitude of bioactivities, making 1,3,4-oxadiazole derivatives crucial in medicinal chemistry for the treatment of various diseases (Verma et al., 2019).
Bioactivity and Pharmacology
1,3,4-Oxadiazole and 1,2,4-oxadiazole derivatives have demonstrated significant bioactivity. Their structural properties enable strong interactions with biomacromolecules through hydrogen bonds, enhancing their pharmacological activity. These derivatives are known for their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The presence of the 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds in the compound suggests its potential in a broad spectrum of pharmacological applications (Wang et al., 2022).
Synthetic Strategies and Psychological Applications
The versatility of oxadiazole derivatives extends to their synthetic possibilities and applications in treating psychological disorders. Innovative synthetic strategies for preparing oxadiazole derivatives have been outlined, demonstrating their potential in addressing mental problems such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. This highlights the compound's relevance in developing treatments for mental health issues (Saxena et al., 2022).
Biological Activities and Drug Development
The compound's core structure, 1,3,4-oxadiazole, is a significant player in drug development, showing a wide array of biological activities. The oxadiazole moiety, in various derivatives, has been associated with antimicrobial, anticancer, and anti-inflammatory activities. This highlights the potential of this compound as a precursor in synthesizing more effective and potent drugs (Jalhan et al., 2017).
Applications in Metal-Ion Sensing
Oxadiazole derivatives, including the 1,3,4-oxadiazole scaffold, are crucial in diverse fields beyond pharmacology, such as material science and organic electronics. The compound's structural features, such as the potential coordination sites (N and O donor atoms), make it a prominent choice for metal-ion sensors. This application is essential in developing chemosensors with high photoluminescent quantum yield and excellent thermal and chemical stability (Sharma et al., 2022).
特性
IUPAC Name |
3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-9-2-7-13-12(8-9)14(20-19-13)16-18-15(21-22-16)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVIVXMYSJLIPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2414222.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)
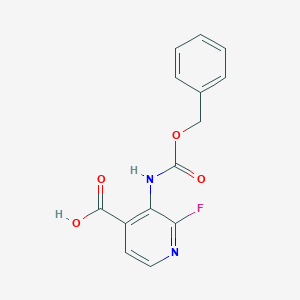

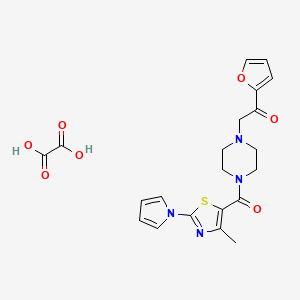
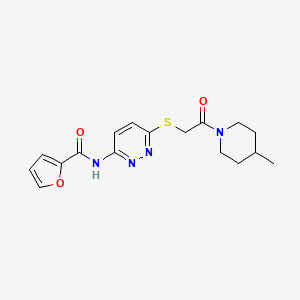
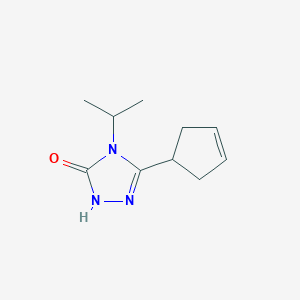

![N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2414234.png)
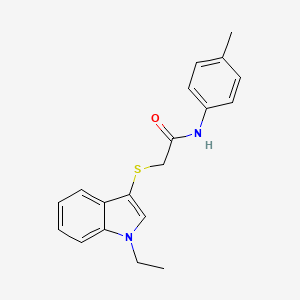
![methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2414238.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)
